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Compound of Interest

Compound Name: NCGC00244536

Cat. No.: B608316 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical compound

NCGC00244536 (CAS Number: 2003260-55-5), a potent and selective inhibitor of the histone

lysine demethylase KDM4B. This document is intended for researchers, scientists, and drug

development professionals interested in the epigenetic regulation of cancer and the therapeutic

potential of targeting histone demethylases.

Core Compound Information
NCGC00244536 is a small molecule inhibitor that has demonstrated significant activity against

KDM4B, an enzyme implicated in the progression of various cancers, including prostate and

breast cancer.[1][2] By inhibiting KDM4B, NCGC00244536 modulates gene expression through

epigenetic mechanisms, leading to anti-proliferative effects in cancer cells.
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Property Value Reference

CAS Number 2003260-55-5 [1]

Synonyms KDM4B Inhibitor B3 [1]

Molecular Formula C₂₅H₂₂N₂O₂ [3]

Molecular Weight 382.45 g/mol [3]

Appearance
Light yellow to green yellow

solid
[1]

Solubility Soluble in DMSO [3]

Quantitative Biological Activity
NCGC00244536 exhibits potent inhibitory activity against KDM4B and demonstrates anti-

proliferative effects across a range of cancer cell lines. The half-maximal inhibitory

concentration (IC₅₀) values are summarized below.
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Target/Cell Line Assay Type IC₅₀ Reference

KDM4B (Enzymatic)
Histone Demethylase

Assay
10 nM [1][4]

PC3 (Prostate

Cancer)

Cell Viability (MTT

Assay)
40 nM [1][4][5]

LNCaP (Prostate

Cancer)

Cell Viability (MTT

Assay)
< 1 µM [1][4][5]

VCaP (Prostate

Cancer)

Cell Viability (MTT

Assay)
< 1 µM [1][4]

DU145 (Prostate

Cancer)
Cell Viability Assay < 1 µM [3]

C4-2 (Prostate

Cancer)
Cell Viability Assay < 1 µM [3]

MDA-MB-231 (Breast

Cancer)
Cell Viability Assay Micromolar range [1]

MCF-7 (Breast

Cancer)
Cell Viability Assay Micromolar range [1]

Signaling Pathways
NCGC00244536 exerts its biological effects primarily through the inhibition of KDM4B, which in

turn modulates key signaling pathways involved in cancer progression, notably the Androgen

Receptor (AR) and p53 signaling pathways.

Androgen Receptor (AR) Signaling Pathway
KDM4B is a known co-activator of the Androgen Receptor.[6] It promotes AR-mediated

transcription by demethylating repressive histone marks (H3K9me3) at AR target gene

promoters. Furthermore, under conditions of androgen deprivation, KDM4B can be

phosphorylated by Protein Kinase A (PKA), leading to its interaction with the splicing factor

SF3B3.[7][8] This complex promotes the alternative splicing of AR to produce constitutively

active variants like AR-V7, contributing to castration-resistant prostate cancer (CRPC).[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medchemexpress.com/NCGC00244536.html
https://www.adooq.com/ncgc00244536.html
https://www.medchemexpress.com/NCGC00244536.html
https://www.adooq.com/ncgc00244536.html
https://www.medchemexpress.com/NCGC00244536.html?locale=es-ES
https://www.medchemexpress.com/NCGC00244536.html
https://www.adooq.com/ncgc00244536.html
https://www.medchemexpress.com/NCGC00244536.html?locale=es-ES
https://www.medchemexpress.com/NCGC00244536.html
https://www.adooq.com/ncgc00244536.html
https://www.caymanchem.com/product/18478/ncgc00244536
https://www.caymanchem.com/product/18478/ncgc00244536
https://www.medchemexpress.com/NCGC00244536.html
https://www.medchemexpress.com/NCGC00244536.html
https://www.benchchem.com/product/b608316?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3632104/
https://utsouthwestern.elsevierpure.com/en/publications/histone-lysine-demethylase-kdm4b-regulates-the-alternative-splici/
https://www.researchgate.net/publication/336824243_Histone_lysine_demethylase_KDM4B_regulates_the_alternative_splicing_of_the_androgen_receptor_in_response_to_androgen_deprivation
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.790129/full
https://academic.oup.com/nar/article/47/22/11623/5606619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of KDM4B by NCGC00244536 disrupts these processes, leading to decreased AR

stability and transcriptional activity, and reduced levels of AR-V7.[6][8]

Nucleus

Androgen

Androgen
Receptor (AR)

Binds

AR-V7

Androgen Response
Element (ARE)

Binds to
KDM4B Splicing Factor

SF3B3

Binds

Co-activates

Protein Kinase A
(PKA)

Phosphorylates

Alternative Splicing

Target Gene
Transcription

Promotes

NCGC00244536 Inhibits

Click to download full resolution via product page

Androgen Receptor signaling modulation by NCGC00244536.

p53 Signaling Pathway
The tumor suppressor p53 can induce the expression of KDM4B in response to DNA damage.

[10][11] KDM4B, in a negative feedback loop, can then attenuate the transcription of p53 target

genes such as p21.[2] Inhibition of KDM4B with NCGC00244536 has been shown to

upregulate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13]

Interestingly, despite the reduction in p53 levels, KDM4B inhibition leads to an increase in

apoptosis and senescence. This is achieved through the activation of pathways downstream of

p53, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and

the downregulation of anti-apoptotic proteins like Bcl-2.[12]
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p53 signaling pathway regulation by NCGC00244536.

Experimental Protocols
The following are detailed methodologies for key experiments involving NCGC00244536.

Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic and anti-proliferative effects of NCGC00244536
on cancer cell lines.

Materials:

Cancer cell lines (e.g., LNCaP, PC3)
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96-well plates

Complete cell culture medium

NCGC00244536 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[14]

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.[16]

Prepare serial dilutions of NCGC00244536 in complete culture medium from the stock

solution. The final concentrations typically range from 0.1 to 20 µM.[1]

Remove the overnight culture medium from the cells and replace it with the medium

containing the different concentrations of NCGC00244536. Include vehicle control wells

(DMSO-treated).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂

incubator.[16]

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

[14]

Gently shake the plates for 15 minutes to ensure complete solubilization.[14]

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630 nm or higher can be used to subtract background absorbance.[17]
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC₅₀ value.

In Vivo Prostate Cancer Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of NCGC00244536 in a PC3

mouse xenograft model.

Materials:

PC3 human prostate cancer cells

4-6 week old male severe combined immunodeficient (SCID) or athymic nude mice[1][18]

Matrigel (optional, to aid tumor establishment)[18]

NCGC00244536

Vehicle for in vivo administration

Calipers for tumor measurement

Alzet osmotic minipumps (for continuous delivery)[1]

Procedure:

Harvest PC3 cells during their exponential growth phase and resuspend them in a suitable

medium (e.g., HBSS), optionally mixed with Matrigel.[18][19]

Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.

[1]

Monitor the mice regularly for tumor formation.

Once tumors become palpable and reach a certain volume (e.g., 100-150 mm³), randomize

the animals into treatment and control groups.[1][18]

For continuous delivery, subcutaneously implant an Alzet osmotic minipump containing

NCGC00244536 (e.g., at a dose of 20 mg/kg) for a specified duration (e.g., 5 days).[1][3]
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The control group will receive a vehicle-filled pump.

Measure tumor volume every other day using calipers and calculate the volume using the

ellipsoid formula: (Length x Width²) / 2.[1]

Monitor animal body weight and general health throughout the study as indicators of toxicity.

At the end of the study, euthanize the mice, and excise the tumors for weighing and further

analysis (e.g., histology, biomarker analysis).[18]

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

NCGC00244536.
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General experimental workflow for inhibitor validation.

Conclusion
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NCGC00244536 is a valuable research tool for investigating the role of KDM4B in cancer

biology and for the preclinical development of novel epigenetic therapies. Its potent and

selective inhibition of KDM4B, coupled with its demonstrated anti-tumor activity in both in vitro

and in vivo models, makes it a compelling candidate for further investigation. This guide

provides a foundational understanding of its properties, biological activities, and experimental

applications to aid researchers in their exploration of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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